

# Spectroscopic data for (S)-4-Boc-morpholine-2-carboxylic acid

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## Compound of Interest

Compound Name:	(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid
Cat. No.:	B1302347

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An In-depth Technical Guide to the Spectroscopic Characterization of (S)-4-Boc-morpholine-2-carboxylic Acid

## Introduction

(S)-4-Boc-morpholine-2-carboxylic acid (CAS 868689-63-8) is a chiral heterocyclic building block of significant interest to the pharmaceutical and drug development industries.<sup>[1]</sup> As a constrained amino acid analogue, it serves as a valuable intermediate in the synthesis of complex, biologically active molecules, offering structural rigidity and specific stereochemistry.<sup>[2]</sup> Accurate and comprehensive characterization of this molecule is paramount to ensure its identity, purity, and suitability for downstream applications.

This technical guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the structure and quality of (S)-4-Boc-morpholine-2-carboxylic acid. The content herein is synthesized from established spectroscopic principles and data from analogous structures, presented from the perspective of a senior application scientist to explain not just the data, but the causality behind the experimental choices and interpretation.

## Molecular Structure and Key Features

Before delving into the spectroscopic data, it is crucial to understand the molecular architecture. The compound features a morpholine ring, a chiral center at the C2 position, a carboxylic acid functional group, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. Each of these features gives rise to distinct and predictable spectroscopic signals.

The molecular formula is  $C_{10}H_{17}NO_5$ , with a molecular weight of 231.25 g/mol .[\[3\]](#)[\[4\]](#)

Caption: Molecular structure of the title compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. Due to the presence of two distinct stereoisomers (rotamers) arising from the bulky Boc group, some signals in both  $^1H$  and  $^{13}C$  NMR spectra may appear broadened or as duplicate sets of peaks at room temperature.

## Experimental Protocol: NMR Sample Preparation and Acquisition

A well-defined protocol is essential for acquiring high-quality, reproducible NMR data.

- Sample Preparation: Dissolve 5-10 mg of (S)-4-Boc-morpholine-2-carboxylic acid in ~0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a 5 mm NMR tube.
  - Scientist's Insight: DMSO-d<sub>6</sub> is often the preferred solvent. Its ability to form hydrogen bonds helps to sharpen the otherwise broad carboxylic acid proton signal, which typically appears at a high chemical shift (>10 ppm).[\[5\]](#) Chloroform-d (CDCl<sub>3</sub>) is also commonly used, but the acidic proton may exchange or be very broad and difficult to observe.
- Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.
- $^1H$  NMR Acquisition:
  - Acquire at least 16 scans.
  - Set a spectral width of approximately 16 ppm.

- Use a relaxation delay of at least 2 seconds to ensure quantitative integration.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire several thousand scans due to the low natural abundance of  $^{13}\text{C}$ .
  - Use proton decoupling (e.g., a DEPTQ sequence) to simplify the spectrum to single lines for each carbon and determine carbon types ( $\text{CH}_3$ ,  $\text{CH}_2$ ,  $\text{CH}$ , C).

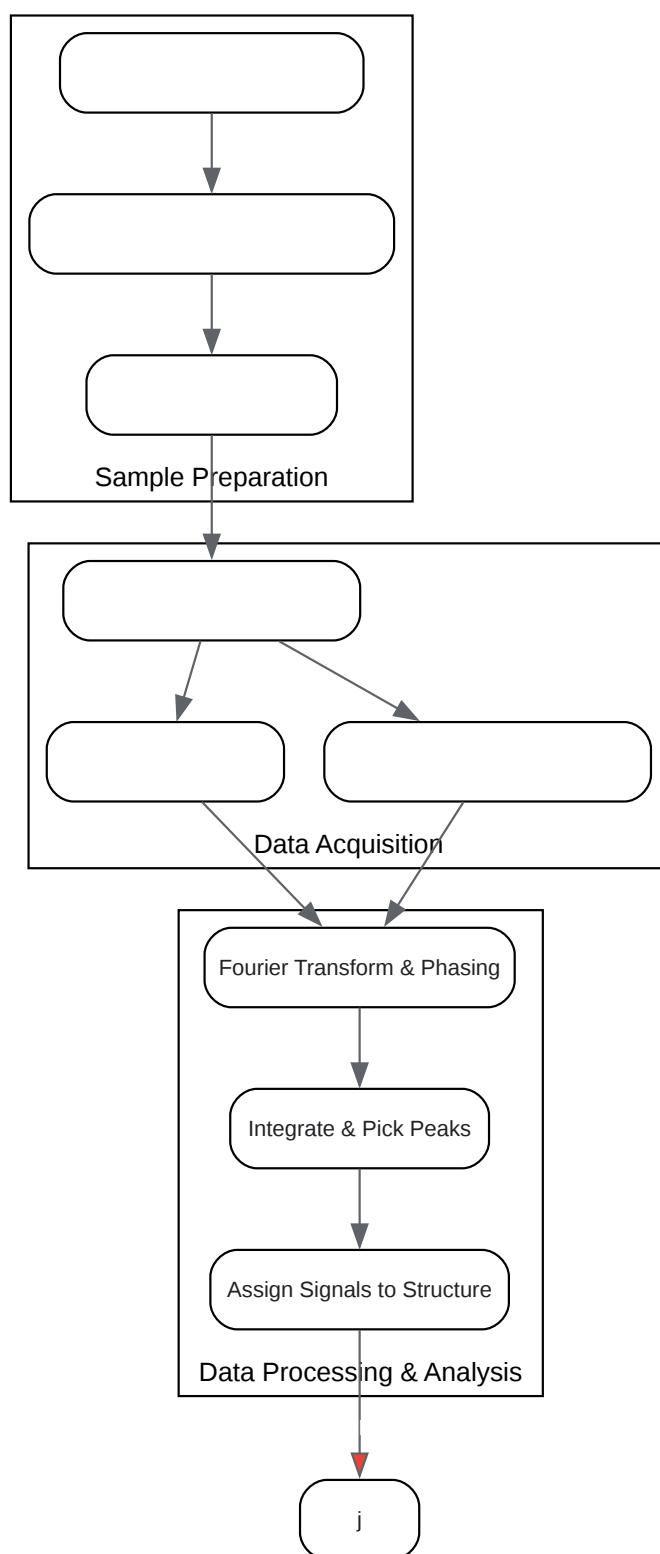


Figure 2: General NMR Characterization Workflow

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Caption: A standardized workflow for NMR analysis.

## **<sup>1</sup>H NMR Spectral Data Interpretation (400 MHz, DMSO-d<sub>6</sub>)**

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

Table 1: Expected <sup>1</sup>H NMR Peak Assignments

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~12.8	br s	1H	COOH	Highly deshielded acidic proton, typically broad due to hydrogen bonding and chemical exchange. <a href="#">[6]</a>
~4.25	dd	1H	H-2	Proton at the chiral center, adjacent to the carboxylic acid, nitrogen, and ether oxygen.
~3.8-4.0	m	2H	H-3eq, H-6eq	Axial/equatorial splitting and coupling to adjacent protons create a complex multiplet.
~3.65	m	1H	H-5ax	Deshielded by adjacent ether oxygen.
~3.45	m	1H	H-5eq	Deshielded by adjacent ether oxygen.
~2.9-3.2	m	2H	H-3ax, H-6ax	Protons adjacent to the Boc-protected nitrogen.
1.40	s	9H	$-\text{C}(\text{CH}_3)_3$ (Boc)	Nine equivalent protons of the

tert-butyl group  
result in a strong  
singlet.

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## **<sup>13</sup>C NMR Spectral Data Interpretation (100 MHz, DMSO-d<sub>6</sub>)**

The <sup>13</sup>C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Expected <sup>13</sup>C NMR Peak Assignments

Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment	Rationale
~171.5	C	COOH	Carbonyl carbon of a carboxylic acid, highly deshielded. <sup>[5]</sup>
~154.0	C	C=O (Boc)	Carbonyl carbon of the carbamate group.
~79.0	C	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	Quaternary carbon of the Boc group.
~73.0	CH <sub>2</sub>	C-5	Carbon adjacent to the ether oxygen.
~66.5	CH <sub>2</sub>	C-3	Carbon adjacent to the ether oxygen.
~55.0	CH	C-2	Chiral carbon, attached to three heteroatoms (N, O, and carboxyl C=O).
~45.0	CH <sub>2</sub>	C-6	Carbon adjacent to the Boc-protected nitrogen.
~28.0	CH <sub>3</sub>	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	Three equivalent methyl carbons of the Boc group, appearing as a strong signal.

## Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable and rapid technique for identifying key functional groups within a molecule based on their characteristic vibrational frequencies.

## Experimental Protocol: Attenuated Total Reflectance (ATR)

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
- **Background Scan:** Perform a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.
- **Sample Analysis:** Place a small amount of the solid (S)-4-Boc-morpholine-2-carboxylic acid powder onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
- **Data Acquisition:** Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400  $\text{cm}^{-1}$ .

## IR Spectral Data Interpretation

The IR spectrum is dominated by absorptions from the carboxylic acid and the Boc-carbamate groups.

Table 3: Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Vibration	Rationale
3300–2500	Strong, Broad	O–H stretch (Carboxylic Acid Dimer)	This extremely broad absorption is the hallmark of a hydrogen-bonded carboxylic acid and often overlaps with C–H stretching signals. <a href="#">[7]</a> <a href="#">[8]</a>
2980–2850	Medium	C–H stretch (Aliphatic)	Stretching vibrations from the CH, CH <sub>2</sub> , and CH <sub>3</sub> groups of the morpholine ring and Boc group.
~1740	Strong	C=O stretch (Carboxylic Acid)	The carbonyl stretch of the carboxylic acid is a very intense and sharp peak. Its exact position can vary slightly based on hydrogen bonding. <a href="#">[9]</a>
~1690	Strong	C=O stretch (Boc– Carbamate)	The carbonyl of the carbamate group is also a strong absorption, typically appearing at a slightly lower wavenumber than the acid carbonyl.
1320–1210	Strong	C–O stretch (Carboxylic Acid & Ether)	A strong band resulting from the stretching of the C–O single bonds in the carboxylic acid and

			the morpholine ether linkage.[10]
1160	Strong	C–O stretch (Boc group)	Characteristic stretching of the C–O bonds within the tert-butoxycarbonyl group.
950–910	Medium, Broad	O–H bend (Out-of-plane)	Another characteristic, broad absorption for a dimeric carboxylic acid.[7]

## Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, serving as the ultimate confirmation of its elemental composition.

## Experimental Protocol: Electrospray Ionization (ESI)

- **Sample Preparation:** Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).
- **Instrument Setup:** Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) calibrated for accurate mass measurement.
- **Data Acquisition:** Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes.
  - **Scientist's Insight:** For a carboxylic acid, negative ion mode (ESI-) is often preferred as it readily forms a stable deprotonated molecule  $[M-H]^-$ , leading to a cleaner spectrum with a strong molecular ion peak. Positive ion mode (ESI+) can also be used, which would show the protonated molecule  $[M+H]^+$ .

## Mass Spectrometry Data Interpretation

The primary goal is to identify the molecular ion peak corresponding to the calculated exact mass.

Table 4: Expected High-Resolution Mass Spectrometry (HRMS) Data

<b>Ion Mode</b>	<b>Adduct</b>	<b>Calculated Exact Mass (C<sub>10</sub>H<sub>17</sub>NO<sub>5</sub>)</b>	<b>Expected m/z</b>
ESI-	[M-H] <sup>-</sup>	231.1107	230.1034
ESI+	[M+H] <sup>+</sup>	231.1107	232.1180
ESI+	[M+Na] <sup>+</sup>	231.1107	254.0999

- Fragmentation: A common fragmentation pathway in mass spectrometry involves the loss of the Boc group or parts of it. A significant fragment corresponding to the loss of isobutylene (56 Da) or the entire Boc group (101 Da) from the molecular ion may be observed, providing further structural confirmation.[2]

## Conclusion

The comprehensive spectroscopic analysis of (S)-4-Boc-morpholine-2-carboxylic acid through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The <sup>1</sup>H and <sup>13</sup>C NMR spectra define the carbon-hydrogen framework and confirm the presence of all key structural motifs. IR spectroscopy provides rapid verification of the critical carboxylic acid and carbamate functional groups. Finally, high-resolution mass spectrometry unequivocally confirms the molecular formula. Together, these techniques provide the authoritative data required by researchers and drug development professionals to confidently use this important chiral building block in their synthetic endeavors.

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